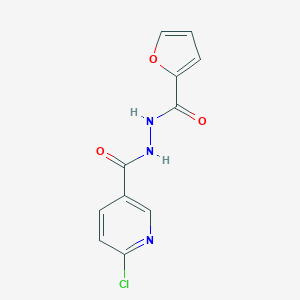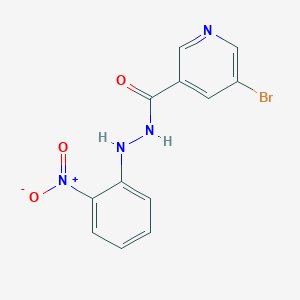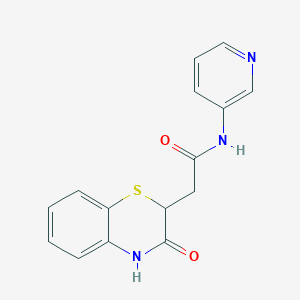![molecular formula C18H10ClNO2 B428037 2-(2-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428037.png)
2-(2-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound characterized by an isoquinoline nucleus and a chloro-phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction proceeds under mild conditions, often requiring simple heating and solventless reactions . The process can be optimized by varying the reaction temperature and time to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions using automated reactors to ensure consistent quality and efficiency. The use of green chemistry principles, such as solventless reactions and energy-efficient processes, is increasingly emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.
Substitution: Halogenation and other substitution reactions can be used to introduce new functional groups, altering the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in various halogenated or alkylated products .
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing properties enable it to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. This can lead to therapeutic effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indane-1,3-dione: A versatile building block used in biosensing, bioactivity, and electronics.
Isoindoline-1,3-dione: Known for its applications in pharmaceutical synthesis and organic electronics.
Uniqueness
2-(2-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione stands out due to its unique combination of an isoquinoline nucleus and a chloro-phenyl group. This structural feature imparts distinct electronic and chemical properties, making it suitable for a wide range of applications in research and industry .
Eigenschaften
Molekularformel |
C18H10ClNO2 |
|---|---|
Molekulargewicht |
307.7g/mol |
IUPAC-Name |
2-(2-chlorophenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H10ClNO2/c19-14-9-1-2-10-15(14)20-17(21)12-7-3-5-11-6-4-8-13(16(11)12)18(20)22/h1-10H |
InChI-Schlüssel |
XIGZJWBBMFBHIG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)Cl |
Löslichkeit |
0.8 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-5-methoxy-1H-benzimidazole](/img/structure/B427955.png)











![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B427976.png)

